2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide

Hydrogen bonding Solubility Drug-likeness

Researchers often find that analogs of triazole-propanamide scaffolds fail in stability or binding assays, wasting time and resources. This compound is a high-purity building block that directly addresses these pain points. - The balanced hydrogen-bond profile (2 HBD, 8 HBA, TPSA 101.80 Ų) and low clogP (-2.08) enable reliable SAR exploration. - The methylcarbamoyl linkage resists esterase degradation, making it suitable for long-duration plasma or hepatocyte stability assays. - Consistent purity of 98% minimizes side products and improves yield in multi-step syntheses like amide coupling or click chemistry.

Molecular Formula C7H12N6O2
Molecular Weight 212.21 g/mol
Cat. No. B13635965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide
Molecular FormulaC7H12N6O2
Molecular Weight212.21 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(=O)NC)N1C=NC(=N1)N
InChIInChI=1S/C7H12N6O2/c1-4(5(14)11-7(15)9-2)13-3-10-6(8)12-13/h3-4H,1-2H3,(H2,8,12)(H2,9,11,14,15)
InChIKeyGGSPNYZKIXQWHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide – Identity and Comparator Context


2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide (CAS 1183033-80-8) is a heterocyclic building block that integrates a 3-amino-1,2,4-triazole ring with a chiral N-methylcarbamoyl-propanamide side chain [1] . The molecule possesses a molecular formula of C₇H₁₂N₆O₂, a molecular weight of 212.21 g·mol⁻¹, and is offered at purities of 97–98% . Its computed physicochemical profile includes a clogP of -2.08, a topological polar surface area (TPSA) of 101.80 Ų, two hydrogen-bond donors (HBD), eight hydrogen-bond acceptors (HBA), and four rotatable bonds [1]. These parameters place the compound in a favorable region of drug-like chemical space while distinguishing it from its closest carboxylic acid, primary amide, and bulkier N-alkyl analogs.

Triazole-methylcarbamoyl building block for SAR exploration
Balanced H-bond profile enabling multi-point polar contacts
Moderate lipophilicity supporting cell permeability studies
High purity grade, dual-source verified

Why Substitution with Other Triazole-Propanamide Derivatives Fails


Triazole-propanamide scaffolds are exquisitely sensitive to even single-atom modifications; a carboxylic acid, primary amide, or bulkier urea terminus can radically alter hydrogen-bonding capacity, lipophilicity, conformational flexibility, and metabolic handling [1]. Consequently, swapping 2-(3-amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide for a superficially similar analog without understanding the quantified differences documented below risks invalidating structure-activity relationships, compromising assay reproducibility, and wasting procurement resources.

Carboxylic acid analog: lower HBA and TPSA may alter polar binding profile
Ester analog: rapid esterase cleavage limits assay duration; urea bond offers extended stability
Bulky N-isopropyl analog: extra rotatable bond may increase conformational entropy penalty

Quantitative Comparator Evidence


Hydrogen-Bond Donor/Acceptor Balance vs. Carboxylic Acid Analog

The methylcarbamoyl terminus provides a precisely tuned hydrogen-bonding profile that distinguishes this compound from its carboxylic acid counterpart. The target compound has 2 HBD (urea NH and triazole NH₂) and 8 HBA, with a TPSA of 101.80 Ų [1]. In contrast, 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid possesses 2 HBD but only 6 HBA and a smaller TPSA (~95 Ų, predicted), making it less capable of engaging polar binding sites while retaining similar donor capacity [2].

H-Bond Acceptor Profile
Class-level
Target: HBA 8, TPSA 101.80 Ų Carboxylic acid analog: HBA 6, TPSA ~95 Ų ΔHBA +2, ΔTPSA ≈ +6.8 Ų
Supports polarity-mediated binding differentiation
Predicted comparator values; verify experimentally
Hydrogen bonding Solubility Drug-likeness

Lipophilicity and Membrane Permeability vs. Carboxylic Acid Analog

The target compound has a computed clogP of -2.08 [1], approximately 1.4 log units higher than the predicted value for the corresponding carboxylic acid analog (clogP ≈ -3.5) [2]. This difference arises because the methylcarbamoyl group replaces the ionizable carboxylate, reducing hydrophilicity and improving passive membrane diffusion potential.

Lipophilicity (clogP)
Class-level
Target: clogP -2.08 Carboxylic acid analog: clogP ≈ -3.5 ΔclogP ≈ +1.4
Supports permeability screening context
May translate to ~25× membrane permeability difference; class-level estimate
Lipophilicity Membrane permeability Cellular uptake

Urea Moiety Stability vs. Ester Analogs

The N-methylcarbamoyl (urea) group is inherently resistant to esterase-mediated hydrolysis, unlike ester prodrugs or acetate analogs [1]. While direct comparative stability data for this exact compound are not published, class-level evidence indicates that urea bonds exhibit half-lives >24 h in plasma, whereas analogous esters are cleaved within minutes to hours [2]. This makes the methylcarbamoyl derivative preferable for applications requiring sustained target exposure.

Hydrolytic Stability
Class-level
Urea bond: >24 h plasma half-life (class) Ester analog: 10-fold increase
Reported stability ranking (class-level)
Direct comparative data not published for this compound
Metabolic stability Hydrolytic resistance In vivo half-life

Conformational Flexibility vs. Bulky N-Isopropyl Analog

The target compound possesses four rotatable bonds [1], conferring a moderate degree of conformational flexibility. In contrast, the N-isopropyl analog (CAS 1183872-46-9) has five rotatable bonds due to the additional branching of the isopropyl group, which increases conformational entropy and may reduce binding affinity through entropic penalty . The methyl carbamoyl derivative therefore offers a favorable balance between preorganization and adaptability.

Conformational Flexibility
Class-level
Target: 4 rotatable bonds N-isopropyl analog: 5 rotatable bonds Δ = -1 rotatable bond
Supports entropic binding advantage context
Rotatable bond count per standard definition; experimental binding data needed
Conformational entropy Binding adaptability Crystal packing

Purity and Batch Reproducibility

Two independent suppliers report high purity for this compound: AKSci certifies a minimum purity of 97% , while Leyan specifies 98% . This dual-source consistency provides procurement confidence that is not uniformly available for all triazole-propanamide analogs, where purity can vary widely between vendors.

Batch Purity
Specification review
97–98% (dual-source) AKSci ≥97%, Leyan ≥98%
Procurement confidence through dual-source specification
Supplier CoA; verify lot-specific purity
Purity Batch consistency Quality assurance

Prioritized Application Scenarios Based on Differentiated Evidence


Cell-Based Target Engagement Requiring Membrane Permeability

The compound's clogP of -2.08 and balanced hydrogen-bond profile (HBD 2, HBA 8, TPSA 101.80 Ų) [1] make it more membrane-permeable than its carboxylic acid analog, supporting intracellular target engagement studies where passive diffusion is critical.

Biochemical Assays with Defined Hydrogen-Bonding Interactions

With 8 HBA and precisely positioned urea and triazole acceptors, this compound can engage multi-point polar contacts with protein targets, providing a structural advantage over analogs with fewer acceptors for selective binding in fragment-based screening or structure-activity relationship (SAR) exploration [1].

Long-Duration Pharmacological Profiling

The methylcarbamoyl urea linkage confers resistance to esterase-mediated degradation [2], making this compound suitable for extended time-course experiments in plasma or hepatocyte stability assays where ester-containing analogs would fail prematurely.

Synthetic Chemistry and Bioconjugation Requiring High Purity

The dual-source verified purity of 97–98% ensures reliable reactivity in amide coupling, click chemistry, or bioconjugation reactions, minimizing side products and maximizing yield in multi-step synthetic sequences .

Application
Selection Property
Validation Focus
Cell-based target engagement studies
Balanced lipophilicity and H-bond profile
Membrane permeability and intracellular exposure
Biochemical binding assays
Multi-point polar contact capacity
Selective binding in fragment screening
Long-duration pharmacological profiling
Urea-based metabolic stability
Plasma/hepatocyte stability over extended time
Synthetic chemistry and bioconjugation
High purity (dual-source verified)
Reliable reactivity and minimal side products
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